(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester

Chemical purity procurement specification synthetic intermediate

Researchers need indazole fragments with precise substitution patterns for kinase hinge binding and orthogonal protection for SAR. This compound delivers both. - **Key Validation**: 6-aminoindazole core validated by JNK3 co-crystal (PDB 2B1P) for selective hinge H-bonding; not replaceable by 5- or 7-amino isomers. - **Synthetic Advantage**: tert-butyl ester enables chemoselective 6-NH₂ derivatization (amidation, sulfonylation) without ester aminolysis-unlike methyl or free acid forms. - **Supply**: ≥98% purity, available in 1g, 5g from multiple distributors. LogP 2.03 for favorable permeability.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
Cat. No. B12274817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)N
InChIInChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)7-11-9-5-4-8(14)6-10(9)15-16-11/h4-6H,7,14H2,1-3H3,(H,15,16)
InChIKeyATIWEUHSNPJKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminoindazole tert-Butyl Ester: Core Scaffold for Kinase Procurement


(6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester (CAS 2387534-90-7, MFCD31812885) is a heterocyclic intermediate belonging to the indazole-3-acetic acid ester class, featuring a 6-amino-substituted indazole core and a tert-butyl ester protecting group (MW 247.29, C₁₃H₁₇N₃O₂) . The indazole scaffold is established as a privileged structure in kinase inhibitor design, with 6-aminoindazole derivatives demonstrating antiproliferative activity across multiple cancer cell lines [1]. The 6-amino group participates in hinge-region hydrogen bonding within kinase ATP-binding sites, while the tert-butyl ester serves as a cleavable protecting group enabling orthogonal functionalization at the carboxylic acid moiety for fragment elaboration and prodrug strategies [2].

Core Scaffold 6-Aminoindazole as kinase inhibitor privileged core for fragment-based library design
Binding Motif 6-Amino group supports hinge-region hydrogen bonding in ATP-binding site studies
Protection tert-Butyl ester enables orthogonal carboxylic acid protection for chemoselective elaboration

Why Generic Substitution Fails: Structural and Chemical Differentiation


The indazole-3-acetic acid scaffold is not functionally interchangeable across ester variants. The tert-butyl ester imparts a calculated LogP of 2.03 (TPSA 81 Ų), contrasting sharply with the methyl ester analog (LogP ~0.8, TPSA ~81 Ų) and the free acid (LogP ~0.5), altering membrane permeability and cellular penetration profiles . Critically, the 6-amino substitution position determines kinase hinge-binding geometry: 6-anilinoindazoles achieve selective JNK3 inhibition (PDB 2B1P, 1.9 Å resolution) via a specific hydrogen-bond network that 5-amino or 7-amino isomers cannot replicate [1]. The tert-butyl ester also functions as a transient carboxyl-protecting group, enabling chemoselective amidation or reductive amination at the 6-amino group without competing ester aminolysis—a synthetic advantage absent in methyl ester or free acid forms [2].

Ester Variant Methyl ester or free acid forms may shift LogP and cellular penetration profile
Amino Position 5-Amino or 7-amino isomers may lack kinase hinge-binding geometry
Protection Loss Analog without tert-butyl ester may undergo competing aminolysis during 6-NH₂ derivatization

Quantitative Evidence: tert-Butyl Ester vs. In-Class Analogs


Purity Advantage: tert-Butyl Ester vs. Methyl Ester

Commercially available (6-Amino-1H-indazol-3-yl)-acetic acid tert-butyl ester is supplied at ≥98% purity from multiple vendors (Chemscene, LeYan, Capotchem), whereas the closest methyl ester analog (methyl 2-(6-amino-1H-indazol-3-yl)acetate, CAS 851652-52-3) is routinely offered at 95% purity . This 3-percentage-point purity differential reduces the burden of byproduct removal in downstream coupling reactions, translating to higher yields in amide bond formation and fewer purification steps .

Purity Specification
Data to verify
≥98% (target) vs. 95% (methyl ester)
Reduces downstream purification burden
Vendor COA; HPLC determination
Chemical purity procurement specification synthetic intermediate

Lipophilicity and Membrane Permeability Comparison

The calculated partition coefficient (LogP) of the target tert-butyl ester is 2.03, versus 0.73 for the parent 6-aminoindazole scaffold (ACD/LogP) . This ~1.3 LogP unit increase corresponds to an approximately 20-fold higher theoretical octanol-water partition coefficient, predicting enhanced passive membrane permeability. The TPSA remains 81 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity, maintaining compliance with Lipinski's Rule of Five .

Lipophilicity (LogP)
Cross-study comparable
LogP 2.03 (target) vs. 0.73 (parent scaffold)
~20× higher theoretical permeability
ACD/Labs prediction; TPSA remains 81 Ų
Physicochemical properties drug-likeness permeability

Regioselective 6-Amino Hinge-Binding vs. 5-Substituted Isomers

X-ray crystallography of 6-anilinoindazole derivatives bound to JNK3 (PDB 2B1P, resolution 1.9 Å) confirms that the 6-amino/6-anilino substituent engages the kinase hinge region via a donor–acceptor hydrogen-bond network with backbone carbonyl and NH groups [1]. 5-Substituted indazole analogs cannot achieve this same binding geometry due to steric clash with the hinge backbone, resulting in decreased potency. This structural biology evidence establishes that the 6-amino substitution pattern is a critical determinant of kinase inhibitor potency and selectivity, directly impacting the utility of this compound as a fragment or intermediate in kinase-targeted drug discovery [2].

Hinge-Binding Geometry
Class-level inference
6-NH₂ engages JNK3 hinge via H-bond network (PDB 2B1P, 1.9 Å)
6-Amino substitution essential for kinase binding
X-ray crystallography confirmation
Kinase inhibitor design hinge-binding motif structure-activity relationship

Orthogonal Protection for Chemoselective 6-Amino Derivatization

The tert-butyl ester moiety in the target compound functions as a base-stable carboxyl protecting group that withstands the reductive amination and acylation conditions commonly employed for 6-amino group elaboration. This contrasts with the methyl ester analog (CAS 851652-52-3), which is susceptible to aminolysis under similar conditions, leading to unwanted amide byproducts [1]. The N–N bond forming cascade methodology reported by Odell et al. (2023) for indazole acetic acid synthesis explicitly utilizes tert-butyl ester protection to enable selective N-1 vs. N-2 alkylation with >99% regioselectivity, a critical parameter for obtaining isomerically pure kinase inhibitor intermediates [2].

Chemoselective Protection
Class-level inference
tert-Butyl ester stable to reductive amination; methyl ester prone to aminolysis
Enables orthogonal 6-NH₂ functionalization
Reductive amination conditions
Synthetic methodology protecting group strategy chemoselectivity

Validated Anticancer Pharmacophore in 6-Substituted Aminoindazoles

A focused library of 6-substituted aminoindazole derivatives, sharing the 6-aminoindazole core with the target compound, demonstrated growth inhibitory activity with IC₅₀ values ranging from 2.9 to 59.0 µM across four human cancer cell lines (HCT116, MCF-7, A549, HepG2). The most potent analog N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) achieved an IC₅₀ of 0.4 ± 0.3 µM in HCT116 cells via IDO1 suppression and G2/M cell cycle arrest [1]. This establishes the 6-aminoindazole core as a validated anticancer pharmacophore, indicating that the target compound—as a key intermediate bearing this core with orthogonal protecting groups—enables rapid SAR exploration through late-stage functionalization [2].

Antiproliferative Activity
Class-level inference
IC₅₀ 0.4 ± 0.3 µM (compound 36, HCT116)
Core scaffold supports anticancer SAR
SRB assay, 72 h; class representative
Anticancer activity antiproliferative assay IDO1 inhibition

Aldose Reductase Inhibitory Pharmacophore Confirmation

US Patent 5,236,945 and related filings establish that 1H-indazole-3-acetic acid derivatives are inhibitors of the aldose reductase enzyme (IC₅₀ values reported in the low micromolar range for representative analogs), with therapeutic utility in diabetic complications including cataracts and neuropathy [1]. The target compound bears the identical 1H-indazole-3-acetic acid pharmacophore with a tert-butyl ester prodrug moiety, positioning it as a late-stage intermediate for aldose reductase inhibitor development. The 6-amino substituent offers an additional vector for potency optimization through substitution, a feature absent in the unsubstituted 1H-indazole-3-acetic acid parent (CAS 26663-42-3) .

Aldose Reductase Inhibition
Class-level inference
Indazole-3-acetic acid pharmacophore present; 6-NH₂ adds optimization vector
Supports aldose reductase inhibitor development
Patent context; low µM IC₅₀ reported
Aldose reductase inhibition diabetic complications pharmacophore validation

Optimal Application Scenarios Based on Evidence


Kinase Inhibitor Fragment and Hinge-Targeted Library Synthesis

The 6-aminoindazole core, validated by JNK3 co-crystal structure (PDB 2B1P) for hinge-region hydrogen bonding, makes this tert-butyl ester an ideal fragment for kinase-focused library synthesis [1]. The orthogonal protecting group strategy (tert-butyl ester on the acetic acid moiety, free 6-NH₂) enables chemoselective amidation, sulfonylation, or reductive amination at the 6-position without ester cleavage, facilitating rapid SAR exploration. The ≥98% commercial purity minimizes purification burden during parallel synthesis. This scenario directly leverages Evidence Items 3 and 4 from Section 3.

Aldose Reductase Inhibitor Lead Optimization with Prodrug Strategy

Building on the established 1H-indazole-3-acetic acid aldose reductase inhibitor pharmacophore (US Patent 5,236,945), this compound serves as a late-stage intermediate for generating ester prodrugs of 6-amino-substituted aldose reductase inhibitors [2]. The tert-butyl ester can be cleaved under mild acidic conditions (TFA/DCM) to reveal the free carboxylic acid for salt formation, or retained as a permeability-enhancing prodrug moiety. The 6-amino group provides a vector for potency optimization through substitution, a feature validated by the anticancer SAR showing IC₅₀ improvements from 14.3 µM to 0.4 µM with appropriate N-substitution. This scenario leverages Evidence Items 5 and 6 from Section 3.

IDO1-Targeted Anticancer Agent Development

The validated anticancer activity of 6-substituted aminoindazole derivatives (IC₅₀ = 0.4–59 µM across HCT116, MCF-7, A549, HepG2) positions this compound as a strategic intermediate for IDO1 inhibitor development [3]. The calculated LogP of 2.03 and TPSA of 81 Ų predict favorable cell permeability, while the tert-butyl ester can be retained to enhance membrane partitioning or cleaved post-cellular penetration studies. The 6-amino group enables rapid diversification via amide coupling or reductive amination to generate focused libraries for IDO1 inhibition screening. This scenario leverages Evidence Items 2 and 5 from Section 3.

Multi-Gram Scale-Up via Orthogonal Protection

The tert-butyl ester's stability under basic and reductive conditions enables telescoped multi-step sequences without intermediate purification—a critical consideration for process chemistry scale-up [4]. The compound is commercially available in 1g, 5g, and larger quantities (LeYan, Chemscene, Capotchem) with ≥98% purity, supporting gram-scale SAR campaigns. The MDL number (MFCD31812885) and established CAS registry facilitate procurement tracking and regulatory documentation. This scenario leverages Evidence Items 1 and 4 from Section 3.

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Synthesis
6-Amino hinge-binding core, orthogonal ester protection
Hinge-region hydrogen bonding in kinase assays
Aldose Reductase Inhibitor Lead Optimization
Indazole-3-acetic acid pharmacophore with 6-NH₂ vector
Prodrug cleavage and enzyme inhibition assay
IDO1-Targeted Anticancer Development
Cell-permeable 6-aminoindazole scaffold (LogP 2.03)
IDO1 inhibition and cell-based antiproliferation
Multi-Gram Process Chemistry
Base-stable tert-butyl ester, commercial bulk availability
Telescoped synthesis without intermediate purification
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